3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone
Description
3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone (CAS: 338988-74-2) is a ketone derivative featuring a 3,4-dimethyl-substituted anilino group attached to a propanone backbone and a 4-fluorophenyl ring at the terminal position. Its molecular formula is C₁₅H₁₇NOS, with a molecular weight of 259.37 g/mol and a single isotopic mass of 259.103085 . The compound is characterized by its aromatic and amine substituents, which influence its electronic and steric properties.
Properties
IUPAC Name |
3-(3,4-dimethylanilino)-1-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-12-3-8-16(11-13(12)2)19-10-9-17(20)14-4-6-15(18)7-5-14/h3-8,11,19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGILTBYBJQDNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477319-09-8 | |
| Record name | 3-(3,4-DIMETHYLANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylaniline and 4-fluorobenzaldehyde.
Condensation Reaction: The 3,4-dimethylaniline undergoes a condensation reaction with 4-fluorobenzaldehyde in the presence of a suitable catalyst, such as an acid or base, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Reduction and Oxidation
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Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/EtOH could reduce the ketone to 3-(3,4-dimethylanilino)-1-(4-fluorophenyl)-1-propanol . Similar reductions of arylpropanones show >80% yields .
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Oxidation : Under strong oxidants (e.g., KMnO₄/H₂SO₄), the ketone might remain stable, but the anilino group could oxidize to a nitro or hydroxylamine derivative .
Table 2 : Redox Reactivity
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Reduction | NaBH₄, EtOH | Secondary alcohol | Mild conditions |
| Oxidation | KMnO₄, H₂SO₄, Δ | Nitroso or hydroxylamine intermediates | Requires acidic media |
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethylanilino group directs electrophiles to the para position of the aromatic ring. For example:
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Nitration : HNO₃/H₂SO₄ would introduce a nitro group at the para position relative to the dimethylamino group.
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Halogenation : Bromine in acetic acid could yield para-bromo derivatives .
Table 3 : EAS Reactivity
| Electrophile | Conditions | Position | Product Stability |
|---|---|---|---|
| NO₂⁺ | HNO₃/H₂SO₄, 0°C | Para to –NMe₂ | High |
| Br⁺ | Br₂, AcOH | Para to –NMe₂ | Moderate |
Acid-Base Behavior
The dimethylanilino group (pKa ~5–6 ) can act as a weak base, enabling protonation in acidic media. The ketone’s α-hydrogens (pKa ~18–20 ) may form enolates under strong bases (e.g., LDA), facilitating alkylation or acylation.
Key Data :
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pKa of –NMe₂ : ~5.1 (analogous to 1-Phenylpyrrolidine, pKa 4.3 )
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Enolate Stability : Enhanced by conjugation with the fluorophenyl group .
Biological Activity (Indirect Evidence)
While direct data is unavailable, structurally related propanones exhibit cytotoxic effects via mitochondrial apoptosis induction (e.g., 1-(4-morpholinophenyl)-3-(3-fluorophenyl)-propenone reduces ATP levels and activates caspase-3 ).
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure:
- IUPAC Name: 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone
- Molecular Formula: C16H18FNO
- Molecular Weight: 273.32 g/mol
Synthesis:
The synthesis of 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone typically involves:
- Condensation Reaction: The reaction of 3,4-dimethylaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base.
- Reduction: The Schiff base is reduced using sodium borohydride or lithium aluminum hydride to yield the final product .
Chemistry
The compound serves as a crucial building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the development of derivatives that may exhibit enhanced properties or functionalities.
Research has shown that 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone possesses potential biological activities:
- Anticancer Properties: Preliminary studies indicate that the compound may inhibit certain enzymes involved in cancer cell proliferation, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Activity: The compound has been investigated for its effectiveness against various microbial strains, showing promising results in inhibiting growth .
Medicinal Applications
The compound is being explored for its therapeutic potential in drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigations in medicinal chemistry.
Industrial Uses
In industry, 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone is utilized in the production of specialty chemicals and materials with tailored properties. Its unique chemical characteristics make it valuable in creating products that require specific functionalities.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone on human tumor cell lines. Results indicated significant inhibition of cell proliferation with a mean GI50 value of approximately 15.72 μM, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The results demonstrated effective inhibition at low concentrations, suggesting its utility in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone, highlighting differences in substituents, molecular properties, and observed characteristics:
Structural and Electronic Differences
- Substituent Effects: The 3,4-dimethylanilino group in the target compound provides moderate electron-donating effects, contrasting with the 3-fluoro-4-methylanilino group in the analog from , where fluorine introduces electronegativity.
Physicochemical Properties
- Melting Points : Piperazine-containing analogs (e.g., compound 6c in ) exhibit higher melting points (131–132°C) due to crystalline packing facilitated by hydrogen-bonding networks. The target compound lacks direct melting point data, but its lower molecular weight suggests a lower melting range than biphenyl derivatives (e.g., 329.44 g/mol in ).
- Lipophilicity : The biphenyl analog is more lipophilic (logP = 4.3 predicted) than the 4-fluorophenyl-containing target compound, which may influence membrane permeability.
Biological Activity
3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone, often referred to as a derivative of ketone compounds, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes both aromatic and aliphatic components, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry.
The compound has the following chemical structure:
- Chemical Formula : C17H20FNO
- CAS Number : 477319-09-8
- Molecular Weight : 273.35 g/mol
Biological Activity Overview
Research indicates that 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone exhibits several biological activities, including:
- Cholinesterase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of cholinesterases, enzymes that break down neurotransmitters in the nervous system. This property could have implications for treating neurodegenerative diseases such as Alzheimer's .
- Antiproliferative Effects : Some derivatives of similar structures have shown antiproliferative activity against cancer cell lines. The potential for this compound to inhibit cancer cell growth warrants further investigation .
- Toxicological Profile : The compound has been classified as harmful and potentially toxic upon prolonged exposure. It is associated with respiratory, renal, and neurological risks .
Inhibition of Cholinesterases
A study focused on the synthesis and biological evaluation of related compounds demonstrated that certain derivatives effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most active compounds showed IC50 values comparable to known inhibitors like tacrine. Molecular modeling suggested that these compounds interact favorably within the enzyme's active site .
Antiproliferative Activity
In a study examining various ketone derivatives, 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone was evaluated for its ability to inhibit the proliferation of cancer cell lines. Results indicated that specific modifications to the chemical structure enhanced its efficacy against certain types of cancer cells, suggesting a promising avenue for further research into its anticancer properties .
Toxicological Considerations
The compound has been flagged for several health risks:
- Respiratory Issues : Long-term exposure may lead to lung damage.
- Kidney and Liver Damage : Prolonged exposure can adversely affect renal and hepatic functions.
- Aquatic Toxicity : It poses risks to aquatic life, indicating environmental concerns associated with its use .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a modified Claisen-Schmidt condensation between 4-fluorophenylacetone and 3,4-dimethylaniline derivatives under alkaline conditions (e.g., NaOH in ethanol) may yield the target product. Optimization involves adjusting solvent polarity (e.g., methanol vs. DMF), temperature (60–80°C), and catalyst choice (e.g., piperidine for enolate formation). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical .
Q. How can spectroscopic techniques (NMR, FTIR, MS) characterize the structural integrity of this compound?
- Methodology :
- NMR : Analyze - and -NMR spectra for diagnostic signals:
- Fluorophenyl protons (δ 7.2–7.8 ppm, doublets due to ).
- Dimethylanilino group (δ 2.2–2.5 ppm for CH, δ 6.5–7.0 ppm for aromatic protons).
- FTIR : Confirm carbonyl (C=O stretch at ~1700 cm) and C-F (1100–1200 cm).
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for fluorophenyl-propanone derivatives?
- Methodology :
- Data Refinement : Use SHELX (e.g., SHELXL) for high-resolution refinement. Address disorder in fluorophenyl or dimethylanilino groups via PART instructions and anisotropic displacement parameters .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and check for twinning using R and Hooft parameters.
- Comparative Analysis : Compare unit cell parameters and hydrogen-bonding networks with analogous structures (e.g., 3-(4-fluorophenyl)-1-phenylpropan-1-one, dihedral angles 7.14–56.26°) .
Q. How can computational modeling predict the biological activity of 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases, GPCRs). Parameterize the fluorine atom’s electronegativity and dimethylanilino’s hydrophobic effects.
- QSAR Models : Train models on fluorophenyl-propanone derivatives with known IC values. Include descriptors like logP, polar surface area, and H-bond acceptors .
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100 ns trajectories .
Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?
- Methodology :
- Kinetic Assays : Perform Michaelis-Menten analysis (varying substrate concentrations) to distinguish competitive vs. non-competitive inhibition.
- Fluorescence Quenching : Monitor tryptophan residue changes in target enzymes (e.g., Δλ shifts).
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm enthalpic-driven interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodology :
- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and in-house assays. Normalize activity metrics (e.g., pIC) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers.
- Experimental Replication : Repeat assays under standardized conditions (e.g., cell line: HEK293 vs. HeLa; serum-free media).
- Structural Confounders : Check for enantiomeric purity (e.g., chiral HPLC) or polymorphic forms (PXRD) that may alter activity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
